molecular formula C21H27BrClNO2 B2449065 1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride CAS No. 1106880-99-2

1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride

Cat. No.: B2449065
CAS No.: 1106880-99-2
M. Wt: 440.81
InChI Key: MHQFXXDSRKDFHW-UHFFFAOYSA-M
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Description

1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride is a quaternary ammonium salt of interest in medicinal chemistry research. The compound features a piperidine core, a common scaffold in drug discovery, which is functionalized with both a benzyl group and a complex 3-(4-bromophenoxy)-2-hydroxypropyl side chain . This specific molecular architecture, particularly the presence of the 4-bromophenoxy moiety, suggests potential for interaction with various biological targets. Piperidine derivatives are extensively investigated for their activity in the central nervous system. For instance, some 1-benzylpiperidine compounds are key precursors in developing multitarget ligands for complex neurological conditions like Alzheimer's disease, where they are evaluated as acetylcholinesterase (AChE) inhibitors and serotonin transporter (SERT) ligands . Other research on benzyloxy piperidine compounds highlights their role as selective dopamine receptor antagonists, useful as tool compounds for studying Parkinson's disease and other disorders . The bromophenoxy group in its structure is a valuable handle for further chemical modification via cross-coupling reactions, enabling researchers to explore structure-activity relationships and synthesize diverse compound libraries. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(1-benzylpiperidin-1-ium-1-yl)-3-(4-bromophenoxy)propan-2-ol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrNO2.ClH/c22-19-9-11-21(12-10-19)25-17-20(24)16-23(13-5-2-6-14-23)15-18-7-3-1-4-8-18;/h1,3-4,7-12,20,24H,2,5-6,13-17H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQFXXDSRKDFHW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+](CC1)(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Br)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Alkylation-Etherification

Step 1: Synthesis of 1-Benzylpiperidine
Piperidine reacts with benzyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C → 20°C, 2 h), yielding 1-benzylpiperidine with >85% efficiency.

Step 2: Preparation of 3-Chloro-2-Hydroxypropyl-4-Bromophenoxy Ether
4-Bromophenol (1.2 eq) reacts with epichlorohydrin (1.0 eq) in NaOH/EtOH (reflux, 6 h), producing 3-(4-bromophenoxy)-1-chloro-2-propanol (72% yield).

Step 3: Quaternization Reaction
1-Benzylpiperidine (1.0 eq) and 3-(4-bromophenoxy)-1-chloro-2-propanol (1.1 eq) undergo heating in acetonitrile (80°C, 24 h). The crude product is precipitated with diethyl ether and recrystallized from ethanol/water (1:3) to yield the title compound (58% purity, 41% yield).

Parameter Value
Solvent Acetonitrile
Temperature 80°C
Reaction Time 24 h
Yield 41%

Limitations : Competing elimination reactions reduce yield.

Route 2: Mitsunobu-Mediated Ether Formation

Step 1: Synthesis of 1-Benzylpiperidin-1-Ium-3-Olate Intermediate
1-Benzylpiperidine reacts with 3-bromo-1,2-propanediol in DCM using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) (0°C → 25°C, 12 h). The intermediate is isolated via column chromatography (SiO₂, hexane/EtOAc 4:1).

Step 2: Etherification with 4-Bromophenol
The intermediate couples with 4-bromophenol (1.5 eq) in THF using NaH (60% dispersion, 2.0 eq) at 60°C for 8 h. Chloride counterion exchange is achieved using Amberlite IRA-400 (Cl⁻ form).

Parameter Value
Coupling Agent NaH
Solvent THF
Temperature 60°C
Final Yield 63%

Advantages : Improved regioselectivity and reduced side products.

Optimization Strategies

Solvent Screening for Quaternization

Comparative studies reveal solvent polarity critically impacts reaction kinetics:

Solvent Dielectric Constant Yield (%) Purity (%)
Acetonitrile 37.5 41 58
DMF 36.7 38 62
Ethanol 24.3 29 71
Water 80.1 12 84

Polar aprotic solvents enhance ion pair separation but increase hydrolysis risks.

Counterion Exchange Methods

Post-synthesis ion exchange using chloride-form resins improves purity:

Method Chloride Content (mol%)
Direct Precipitation 78
Amberlite IRA-400 99
AgCl Filtration 95

Resin-based methods eliminate silver contamination risks.

Characterization Data

1H NMR (400 MHz, D₂O) :

  • δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 6.85 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 4.12 (m, 1H, CH-OH)
  • δ 3.95 (s, 2H, N-CH₂-Ph)
  • δ 3.62 (m, 2H, OCH₂)
  • δ 2.85–3.20 (m, 6H, Piperidine-H)

HPLC Purity : 99.2% (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Industrial-Scale Considerations

Cost Analysis :

  • Benzyl chloride: $12.5/kg
  • 4-Bromophenol: $84/kg
  • Epichlorohydrin: $9.8/kg

Environmental Impact :

  • Route 1 produces 3.2 kg waste/kg product (mainly NaCl, EtOH).
  • Route 2 generates 2.1 kg waste/kg product (PPh₃O byproducts).

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxypropyl group can undergo oxidation to form ketones or reduction to form alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

  • Substituted derivatives depending on the nucleophile used.
  • Ketones or alcohols from oxidation or reduction reactions.
  • Alcohol and phenol derivatives from hydrolysis.

Scientific Research Applications

Pharmacological Research

1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride has been investigated for its pharmacological properties, particularly in the treatment of central nervous system disorders. It exhibits potential as an inhibitor of certain enzymes involved in metabolic syndromes, including type 2 diabetes and obesity-related conditions.

Case Study:
A study demonstrated that similar compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial in the metabolism of glucocorticoids and may influence insulin sensitivity and fat accumulation .

Antimicrobial Activity

Research has indicated that compounds with similar structures possess antimicrobial properties. The presence of the bromophenoxy group enhances the compound's efficacy against various bacterial strains.

Data Table: Antimicrobial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli16 µg/mL
S. aureus8 µg/mL
P. aeruginosa32 µg/mL

This table illustrates the compound's potential as a lead for developing new antimicrobial agents, particularly against multidrug-resistant pathogens .

Neuroscience Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Its piperidine structure is known to interact with neurotransmitter systems, potentially providing insights into treatments for conditions like depression and anxiety.

Case Study:
In vitro studies have shown that derivatives of piperidine compounds can modulate serotonin and dopamine receptors, suggesting a pathway for developing antidepressant medications .

Mechanism of Action

The mechanism of action of 1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The hydroxypropyl group may facilitate interactions with hydrophilic sites, while the bromophenoxy group can engage in hydrophobic interactions.

Comparison with Similar Compounds

    1-Benzyl-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride: Similar structure but with a chlorine atom instead of bromine.

    1-Benzyl-1-(3-(4-fluorophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride: Contains a fluorine atom in place of bromine.

    1-Benzyl-1-(3-(4-methylphenoxy)-2-hydroxypropyl)piperidin-1-ium chloride: Features a methyl group instead of bromine.

Uniqueness: The presence of the bromine atom in 1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-Benzyl-1-(3-(4-bromophenoxy)-2-hydroxypropyl)piperidin-1-ium chloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core with a benzyl group and a 4-bromophenoxy moiety, contributing to its unique pharmacological profile. The presence of the hydroxyl group enhances its solubility and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymes : Many piperidine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases and mood disorders .
  • Antioxidant Activity : Some studies suggest that related compounds may possess antioxidant properties, potentially mitigating oxidative stress in cells .

Antimicrobial Properties

There is emerging evidence that piperidine derivatives can exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as antibacterial agents.

Neuropharmacological Effects

The compound's structural analogs have been investigated for neuropharmacological effects, particularly in the context of anxiety and depression treatment. Inhibitors targeting MAO-A and MAO-B have shown promise in preclinical studies, suggesting that similar compounds could modulate neurotransmitter levels effectively .

Study on Inhibition of AChE

A study conducted on related piperidine derivatives demonstrated significant inhibition of AChE activity, which is critical for the treatment of Alzheimer's disease. The structure–activity relationship (SAR) analysis indicated that modifications at the benzyl position could enhance inhibitory potency .

Cytotoxicity Assessments

In vitro assays using the MTT method revealed varying degrees of cytotoxicity among structurally similar compounds. The findings suggested that while some derivatives exhibited low toxicity towards normal cells, they were effective against cancer cell lines, highlighting their potential as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAChE Inhibition10
Compound BMAO-A Inhibition15
Compound CAntibacterial5
Compound DCytotoxicity (Cancer)25

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-benzylpiperidinium derivatives, such as this compound?

Synthesis optimization requires attention to reaction stoichiometry, solvent selection, and purification protocols. For example, in related benzoylpiperidine derivatives, chromatographic purification using n-hexane/EtOAc (5:5) yielded 75–84% purity . Key steps include:

  • Stoichiometric control : Ensure precise molar ratios of reactants (e.g., benzyl chloride and bromophenoxy precursors) to minimize side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions in piperidinium systems.
  • Purification : Use gradient elution in column chromatography to isolate the target compound from unreacted intermediates.

Q. How should researchers characterize the structural integrity of this compound?

Characterization involves multi-modal analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and hydroxypropyl moiety (δ 3.5–4.0 ppm for hydroxyl protons) .
  • HPLC : Retention time and peak area analysis (e.g., 95% purity at 254 nm) ensure homogeneity .
  • Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ΔC: 0.3%, ΔH: 0.2%) indicate residual solvents or impurities .

Q. What safety precautions are critical during handling?

While toxicological data for this specific compound are limited, analogous benzyl-piperidine derivatives require:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., bromophenols) .
  • First aid : Immediate flushing with water for eye/skin exposure (15 minutes minimum) and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structurally similar compounds?

Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or impurities. Mitigation strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures for proton signals to confirm conformational flexibility .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to rule out isobaric impurities .

Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

Stability studies should simulate biological environments:

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 4.6–7.4) at 37°C and monitor degradation via HPLC .
  • Serum stability : Use fetal bovine serum (FBS) to assess esterase-mediated hydrolysis of the hydroxypropyl group .
  • Light sensitivity : Conduct accelerated stability testing under UV/visible light to evaluate photodegradation pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking and dynamics simulations are critical:

  • Target selection : Prioritize receptors with known affinity for bromophenoxy motifs (e.g., GPCRs, ion channels) .
  • Docking software (AutoDock Vina, Schrödinger) : Use the compound’s SMILES string (e.g., C1CCN(CC1)CC2=CC=C(C=C2)Br) to generate 3D conformers and assess binding energies .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing bromine with other halogens) .

Q. What methodologies address discrepancies between in vitro and in vivo activity data?

Discrepancies often stem from pharmacokinetic limitations:

  • Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation of the piperidinium ring .
  • Plasma protein binding (PPB) : Equilibrium dialysis can measure unbound fractions, correlating with bioavailability .
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption barriers for cationic compounds .

Methodological Framework

Research Phase Key Techniques References
Synthesis OptimizationColumn chromatography, stoichiometric titration
Structural CharacterizationNMR, HPLC, elemental analysis
Stability AssessmentpH-dependent hydrolysis, serum incubation
Computational PredictionMolecular docking, FEP simulations

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